(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
(E)-2-Chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a thienopyridine derivative characterized by a styrylsulfonyl group at position 5 and a chlorine substituent at position 2. Thienopyridines are a class of bicyclic heterocyclic compounds with a fused thiophene-pyridine ring system. These compounds are pharmacologically significant, particularly in antiplatelet therapy, though their applications extend to antifungal, anti-inflammatory, and central nervous system (CNS) modulation .
Properties
IUPAC Name |
2-chloro-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S2/c16-15-10-13-11-17(8-6-14(13)20-15)21(18,19)9-7-12-4-2-1-3-5-12/h1-5,7,9-10H,6,8,11H2/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJXFZUCTLYEQC-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves a multi-step processThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions, including the use of high-purity reagents and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Scientific Research Applications
(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of (E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases, leading to the disruption of mitotic pathways and induction of apoptosis in cancer cells. The compound’s ability to interfere with tubulin polymerization and cell cycle progression is a key aspect of its anticancer activity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Key Thienopyridines
Research Findings and Implications
- Anti-Thrombotic Potential: The styrylsulfonyl group in the target compound may offer a novel mechanism for P2Y12 inhibition, avoiding the metabolic limitations of prodrugs like clopidogrel and prasugrel .
- Synthetic Accessibility : highlights the use of potassium carbonate in acetonitrile for synthesizing similar derivatives, suggesting feasible routes for the target compound’s production.
- Safety Profile : Unlike ticlopidine, the absence of a chlorophenyl group may reduce hematologic toxicity risks .
Biological Activity
(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound belonging to the class of tetrahydrothieno derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for the development of therapeutic agents.
Chemical Structure
The chemical structure can be represented as follows:
Antiplatelet Activity
One of the notable biological activities of related compounds, such as ticlopidine (a derivative of tetrahydrothieno[3,2-c]pyridine), is their ability to inhibit platelet aggregation. Ticlopidine has been demonstrated to significantly reduce pulmonary metastasis in rodent models by inhibiting platelet aggregation induced by various agents like adenosine diphosphate and thrombin . This suggests that this compound may exhibit similar antiplatelet properties.
Inhibition of Human Phenylethanolamine N-Methyltransferase (hPNMT)
Research indicates that tetrahydrothieno[3,2-c]pyridines have been evaluated for their inhibitory effects on hPNMT. These compounds have shown varying degrees of potency in inhibiting this enzyme, which is critical in the biosynthesis of catecholamines. The structural modifications in the tetrahydrothieno framework influence their affinity and selectivity towards hPNMT and α2-adrenoceptors .
Study on Ticlopidine
In a study involving ticlopidine, it was found that the compound inhibited platelet aggregation and reduced metastasis in several tumor models. The administration of ticlopidine led to a significant decrease in the number of metastatic nodules in the lungs of treated rodents compared to controls. This study highlights the potential use of thieno derivatives as therapeutic agents for cancer treatment by targeting platelet function and metastasis .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on various tetrahydrothieno derivatives. The findings suggest that modifications at specific positions on the thieno ring significantly impact biological activity. For instance, substituents at the 3-position enhance hPNMT inhibitory potency while maintaining selectivity for α2-adrenoceptors. These insights are essential for designing more effective compounds with targeted biological activities .
Data Tables
| Compound | Activity | IC50 (μM) | Notes |
|---|---|---|---|
| Ticlopidine | Antiplatelet | 1.5 | Inhibits aggregation induced by ADP and thrombin |
| Compound A | hPNMT Inhibition | 0.8 | More potent than benzylamine |
| Compound B | α2-Adrenoceptor Affinity | 1.0 | Selective inhibitor |
Q & A
Q. What synthetic methodologies are recommended for preparing (E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and sulfonylation. For example:
- Cyclization : Use a thiophene-pyrrolidine precursor (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine) as the core structure .
- Sulfonylation : Introduce the styrylsulfonyl group via coupling reactions. Aromatic sulfonyl chlorides are common reagents for sulfonylation under basic conditions (e.g., pyridine or DMF as solvents) .
- Chlorination : Direct electrophilic substitution or metal-catalyzed coupling can introduce the 2-chloro substituent .
- Stereoselectivity : The (E)-configuration of the styryl group is controlled by reaction conditions (e.g., base selection, temperature) .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Toluene, HCl, paraformaldehyde | 75–90% | |
| Sulfonylation | Styrylsulfonyl chloride, DMF, 0–5°C | 60–80% | |
| Chlorination | NCS (N-chlorosuccinimide), DCM | 85% |
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., coupling constants for (E)-styryl group: J ≈ 16 Hz) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₆H₁₅ClN₂O₂S₂ requires exact mass 386.01) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX software for refinement .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Focus on assays relevant to thienopyridine derivatives:
- Platelet Aggregation Inhibition : Compare activity to Ticlopidine (IC₅₀ values via ADP-induced aggregation assays) .
- CNS Activity : Radioligand binding assays for serotonin or dopamine receptors (common for tetrahydrothieno[3,2-c]pyridines) .
- Metabolic Stability : Microsomal stability assays (e.g., liver microsomes + NADPH) to assess pharmacokinetic potential .
Advanced Research Questions
Q. How does the (E)-styrylsulfonyl group influence bioactivity compared to other substituents?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied sulfonyl groups (e.g., phenylsulfonyl, naphthalenesulfonyl). Key steps:
- Synthetic Variation : Replace styrylsulfonyl with bulkier/electron-withdrawing groups .
- Biological Testing : Compare IC₅₀ values in platelet aggregation or receptor-binding assays .
- Computational Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like P2Y₁₂ receptors .
Table 2 : Example SAR Data
| Substituent | Platelet Aggregation IC₅₀ (µM) | Serotonin Receptor Binding (Ki, nM) |
|---|---|---|
| Styrylsulfonyl (E) | 0.8 ± 0.1 | 120 ± 15 |
| Phenylsulfonyl | 2.3 ± 0.3 | 450 ± 30 |
| Naphthalenesulfonyl | 1.5 ± 0.2 | 280 ± 20 |
Q. How to resolve contradictions in biological data across studies?
- Methodological Answer : Contradictions often arise from assay conditions or compound purity. Mitigate by:
- Standardized Protocols : Use ADP at 20 µM for platelet aggregation or consistent receptor concentrations for binding assays .
- Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
- Metabolite Interference : Test for degradation products (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine via GC/MS) .
Q. What computational strategies predict the compound’s metabolic pathways?
- Methodological Answer : Combine in silico tools:
Q. How to optimize enantiomeric purity in asymmetric synthesis?
- Methodological Answer : Employ chiral catalysts or resolving agents:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
